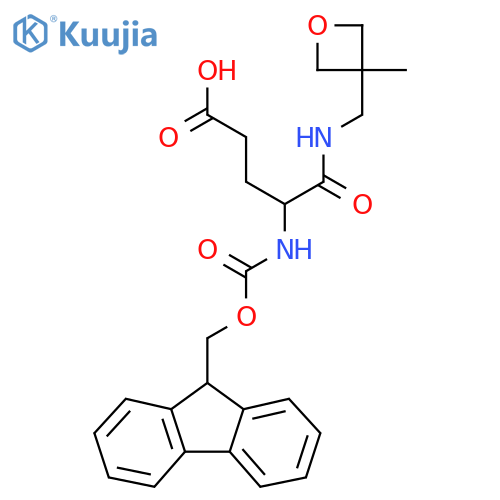

Cas no 2171682-00-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid

- EN300-1504471

- 2171682-00-9

-

- インチ: 1S/C25H28N2O6/c1-25(14-32-15-25)13-26-23(30)21(10-11-22(28)29)27-24(31)33-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-15H2,1H3,(H,26,30)(H,27,31)(H,28,29)

- InChIKey: CLRZGERODWKXHL-UHFFFAOYSA-N

- ほほえんだ: O1CC(C)(CNC(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

計算された属性

- せいみつぶんしりょう: 452.19473662g/mol

- どういたいしつりょう: 452.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 702

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 114Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1504471-1000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1504471-2500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1504471-50mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1504471-5000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1504471-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1504471-100mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1504471-250mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1504471-500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1504471-10000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(3-methyloxetan-3-yl)methyl]carbamoyl}butanoic acid |

2171682-00-9 | 10000mg |

$14487.0 | 2023-09-27 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acidに関する追加情報

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid: A Comprehensive Overview

The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid, identified by the CAS number 2171682-00-9, is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical and biotechnological applications. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a 3-methyloxetan-3-ylmethylcarbamoyl moiety attached to a butanoic acid backbone.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of amino groups during chemical synthesis. Its presence in this compound suggests its utility in peptide engineering or as an intermediate in the synthesis of more complex molecules. The 3-methyloxetan ring, on the other hand, introduces a cyclic ether structure that may confer unique chemical and biological properties to the molecule.

Recent studies have highlighted the importance of such compounds in drug discovery and development. For instance, researchers have explored the use of Fmoc-containing compounds as potential inhibitors of enzymes involved in various pathological processes, such as cancer and neurodegenerative diseases. The combination of Fmoc and oxetane moieties in this compound could potentially enhance its bioavailability and pharmacokinetic properties, making it an attractive candidate for further investigation.

From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over stereochemistry and regioselectivity. The synthesis likely begins with the preparation of the Fmoc derivative followed by its coupling with the oxetane-containing intermediate via amide bond formation. The butanoic acid backbone serves as a flexible linker that can be further modified to introduce additional functional groups or to facilitate conjugation with other molecules.

In terms of biological activity, this compound has shown promise in preliminary assays targeting specific protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their modulation is an emerging strategy in drug development. The unique structure of this compound may allow it to disrupt or stabilize certain PPIs, thereby offering therapeutic benefits in conditions where such interactions are dysregulated.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These studies suggest that the Fmoc group contributes significantly to binding affinity through hydrophobic interactions, while the oxetane moiety may play a role in stabilizing specific conformations required for optimal binding.

Another area of interest is the potential use of this compound as a building block for constructing larger biomolecules or nanostructures. Its modular design allows for easy functionalization, making it suitable for applications ranging from drug delivery systems to biosensors.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic chemistry and computational modeling, positions it as a valuable tool for advancing research in drug discovery, materials science, and beyond.

2171682-00-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid) 関連製品

- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)

- 1823037-79-1(2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)

- 2636732-25-5(2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid)

- 1805113-91-0(5-Bromo-2-nitro-4-(trifluoromethoxy)toluene)

- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)

- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)

- 13042-06-3(3-methoxynaphthalene-2-carboxamide)

- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)

- 2229468-09-9(2-(2-bromopropyl)-5-methylthiophene)

- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)